Boc-D-Phe-OSu
Overview
Description
Boc-D-Phe-OSu is a chemical compound with the molecular formula C18H22N2O6 . It is also known by other names such as ®-2,5-Ddioxopyrrolidin-1-yl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate . It has a molecular weight of 362.4 g/mol .
Synthesis Analysis
Boc-D-Phe-OSu plays a role in drug discovery and development by facilitating the creation of peptide-based drugs and drug conjugates. The reactive N-hydroxysuccinimide (NHS) ester on the C-terminus allows for efficient and selective coupling with other amino acid derivatives during peptide chain elongation.
Molecular Structure Analysis
The IUPAC name for Boc-D-Phe-OSu is (2,5-dioxopyrrolidin-1-yl) (2 R )-2- [ (2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate . The InChI is InChI=1S/C18H22N2O6/c1-18 (2,3)25-17 (24)19-13 (11-12-7-5-4-6-8-12)16 (23)26-20-14 (21)9-10-15 (20)22/h4-8,13H,9-11H2,1-3H3, (H,19,24)/t13-/m1/s1 .
Chemical Reactions Analysis
Boc-D-Phe-OSu is used in solid-phase peptide synthesis . The “Boc” protecting group on the N-terminus and the reactive N-hydroxysuccinimide (NHS) ester on the C-terminus enable its conjugation to various molecules, including small molecule drugs and nanoparticles, creating novel drug delivery systems.
Physical And Chemical Properties Analysis
Boc-D-Phe-OSu is a solid compound with a molecular weight of 362.4 g/mol . Its molecular formula is C18H22N2O6 . It is hygroscopic and should be stored under inert gas . The recommended storage temperature is -20 °C .
Scientific Research Applications
- Scientific Field : Environmentally Conscious Peptide Synthesis
- Summary of the Application : “Boc-D-Phe-OSu” is used in the development of environmentally friendly methods for peptide synthesis . This involves carrying out reactions in water, an environmentally friendly solvent, instead of organic solvents . The Boc strategy is suitable for industrial chemistry and green chemistry because only gases are generated without any other by-products in the deprotection step of the Boc group .
- Methods of Application or Experimental Procedures : The technique involves using Boc-amino acids based on MW-assisted coupling reaction of nanosized reactants, nanoparticles, and nanomicelles . For example, Boc-Phe-Leu-NH2 was treated with 20 ml of trifluoroacetic acid (TFA) for 1 hour at room temperature . The TFA solution was concentrated to a residue in vacuo, to which 1 ml of solution 4.0 mol/L HCl in dioxane was added .
- Results or Outcomes : This method is part of the efforts towards “green sustainable chemistry”, reducing the use of organic solvents which ultimately undergo combustion for disposal . It contributes to the development and advancement of novel methodologies with low environmental impact .
- Scientific Field : Nanomedicine
- Summary of the Application : Molecules based on the Phe-Phe motif, such as “Boc-D-Phe-OSu”, have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . These molecules drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .
- Methods of Application or Experimental Procedures : The technique involves using Boc-amino acids to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These nanostructures can then be used in various applications, such as drug delivery and biomaterials .
- Results or Outcomes : The use of “Boc-D-Phe-OSu” in nanomedicine holds substantial promise for the creation of the next generation nanomedicines . It allows for unprecedented performance, especially in the field of early diagnosis and targeted drug delivery .
Safety And Hazards
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-18(2,3)25-17(24)19-13(11-12-7-5-4-6-8-12)16(23)26-20-14(21)9-10-15(20)22/h4-8,13H,9-11H2,1-3H3,(H,19,24)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUCANAMPJGMQL-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457430 | |
Record name | Boc-D-Phe-OSu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Phe-OSu | |
CAS RN |
3674-18-8 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-phenylalanine 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3674-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boc-D-Phe-OSu | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60457430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BOC-D-Phenylalanine-N-succinimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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